Technical Whitepaper: Bioanalytical Characterization of PPI 0903M-d3 (Deuterated Ceftaroline)
Technical Whitepaper: Bioanalytical Characterization of PPI 0903M-d3 (Deuterated Ceftaroline)
The following technical guide details the chemical identity, physicochemical properties, and bioanalytical application of PPI 0903M-d3 , the stable isotope-labeled internal standard (SIL-IS) for the active antibiotic metabolite Ceftaroline .
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Executive Summary & Chemical Identity
PPI 0903M-d3 is the deuterated isotopologue of Ceftaroline (coded as PPI-0903M or T-91825).[1] It serves as the critical Internal Standard (IS) for the quantitative bioanalysis of Ceftaroline in biological matrices via LC-MS/MS.[1]
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Parent Drug (Prodrug): Ceftaroline Fosamil (PPI-0903 / TAK-599).[1][2]
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Internal Standard: Ceftaroline-d3 (PPI 0903M-d3).[1]
Note on Nomenclature: The "PPI" designation originates from Peninsula Pharmaceuticals (acquired by Johnson & Johnson/Forest Labs). "PPI-0903" refers to the phosphono-prodrug, while "M" denotes the active metabolite formed via phosphatase hydrolysis in vivo.[1]
Chemical Structure & Molecular Weight
The deuterated standard typically incorporates three deuterium atoms (
| Property | Active Analyte (PPI 0903M) | Internal Standard (PPI 0903M-d3) |
| Common Name | Ceftaroline | Ceftaroline-d3 |
| Chemical Formula | ||
| Molecular Weight | 604.69 g/mol (Zwitterion) | ~607.71 g/mol |
| Monoisotopic Mass | 604.04 Da | 607.06 Da |
| MS Polarity | Positive ESI ( | Positive ESI |
| Key Moiety | N-methylpyridinium / 1,2,4-thiadiazole | d3-N-methylpyridinium (Typical) |
Structural Integrity & Metabolic Context
Understanding the relationship between the prodrug, the analyte, and the internal standard is vital for assay development. The prodrug (Fosamil) is rapidly converted to Ceftaroline; therefore, PK studies quantify PPI 0903M , not the prodrug.
Metabolic Pathway & Degradation Logic
The following diagram illustrates the conversion of the prodrug to the active analyte and the role of the IS in tracking this specific molecule.
Figure 1: Metabolic conversion of PPI-0903 to PPI-0903M and the structural equivalence of the d3-Internal Standard.
Bioanalytical Methodology (LC-MS/MS)
The quantification of Ceftaroline requires rigorous control of matrix effects, for which PPI 0903M-d3 is the gold standard.[1]
Mass Spectrometry Parameters
The cationic nature of the N-methyl pyridinium group makes Ceftaroline highly sensitive in Positive Electrospray Ionization (ESI+) mode.[1]
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Ion Source: ESI Positive.[1]
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Precursor Ion (Analyte): m/z 605.1
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Precursor Ion (IS): m/z 608.1
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Common Transitions (MRM):
Sample Preparation Protocol
Ceftaroline contains a beta-lactam ring susceptible to hydrolysis and an oxime group prone to isomerization.[1] The extraction protocol must minimize time at room temperature.
Recommended Workflow: Protein Precipitation (PPT)
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Thawing: Thaw plasma samples on wet ice (4°C). Do not use a water bath.[1]
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IS Addition: Add 50 µL of PPI 0903M-d3 working solution (e.g., 500 ng/mL in 50% Methanol) to 100 µL of plasma.
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Precipitation: Add 300 µL of chilled Acetonitrile containing 0.1% Formic Acid.
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Expert Insight: The formic acid acidifies the sample, stabilizing the beta-lactam ring during the spin.[1]
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Vortex/Centrifuge: Vortex for 30s; Centrifuge at 13,000 x g for 10 min at 4°C.
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Dilution: Transfer supernatant to a clean plate and dilute 1:1 with water (to improve peak shape on C18 columns).
Experimental Workflow Diagram
Figure 2: Step-by-step bioanalytical extraction workflow utilizing PPI 0903M-d3.
Stability & Handling
As a Senior Application Scientist, I must emphasize that Ceftaroline is unstable in biological matrices at physiological pH.
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Stock Storage: Store PPI 0903M-d3 powder at -20°C or -80°C, protected from light.
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Solution Stability: Deuterated standards can undergo deuterium-hydrogen exchange (D/H exchange) if stored in protic solvents at high/low pH for extended periods.[1] Prepare fresh working solutions in neutral solvents (e.g., 50/50 Water/Methanol) weekly.[1]
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Dimerization: Ceftaroline can form dimers via the thio-group.[1] Ensure the presence of a reducing agent (like DTT) only if validation data supports it, though acidification is usually sufficient for short-term processing.[1]
References
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FDA Center for Drug Evaluation and Research. (2010).[1] Application Number: 200327Orig1s000 - Chemistry Review (Ceftaroline Fosamil).[1] Retrieved from [Link][1]
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Steed, M. E., & Rybak, M. J. (2010).[1] Ceftaroline: a new broad-spectrum cephalosporin.[1] Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 30(4), 375-389.[1] [Link][1]
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Clinical Infectious Diseases. (2011). Ceftaroline: A Novel Cephalosporin with Activity against Methicillin-resistant Staphylococcus aureus.[1][2] Oxford Academic.[1] [Link]
